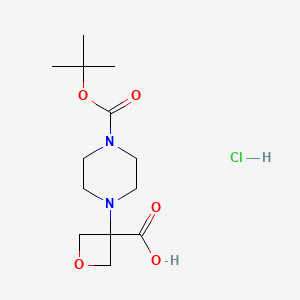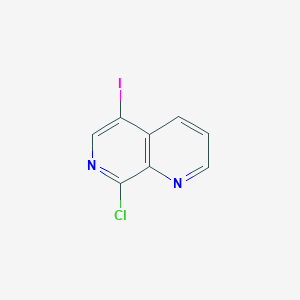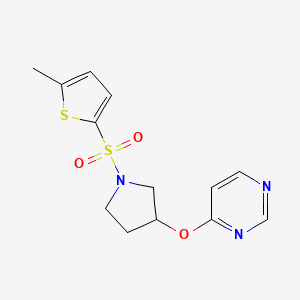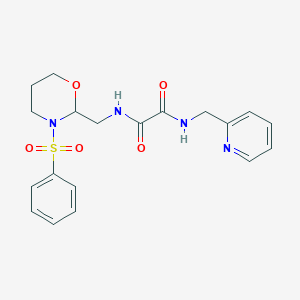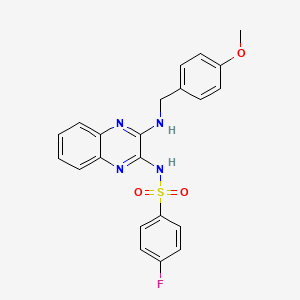
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C22H19FN4O3S1. It is offered by several suppliers for research purposes21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide. However, there are general methods for the synthesis of quinoline and its analogues3, as well as the synthesis of benzenesulfonamide derivatives4. These methods could potentially be adapted for the synthesis of this specific compound.Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases5. However, without a visual representation, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide.Physical And Chemical Properties Analysis
The molecular weight of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is 438.481. Other physical and chemical properties are not readily available in the literature.Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored zinc phthalocyanines substituted with benzenesulfonamide derivatives, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Gupta and Halve (2015) synthesized novel azetidin-2-ones containing benzenesulfonamide and evaluated their antifungal activity. These compounds demonstrated potent activity against Aspergillus niger and Aspergillus flavus, indicating their potential as antifungal agents and the importance of structure-activity relationship trends in their development (Gupta & Halve, 2015).
Anticancer and Radiosensitizing Evaluation
Ghorab, Ragab, Heiba, El-Gazzar, and El-Gazzar (2011) reported the synthesis and evaluation of 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives for their in vitro anticancer activity and radiosensitizing potential. Some compounds showed higher activity than the reference drug doxorubicin, highlighting their promise in anticancer research and as radiosensitizers (Ghorab et al., 2011).
Photophysicochemical Properties
Another study by Öncül, Öztürk, and Pişkin (2021) on zinc(II) phthalocyanine with benzenesulfonamide substituents revealed its photosensitizing abilities suitable for photocatalytic applications. This highlights the compound's utility beyond biomedical applications, extending into materials science for environmental remediation (Öncül, Öztürk, & Pişkin, 2021).
Cytotoxic Activities
The study by Reddy et al. (2013) synthesized isatin derivatives, including those incorporating the quinoxaline structure, and evaluated their cytotoxic activities against various cancer cell lines. This research contributes to the ongoing search for novel anticancer agents with improved efficacy and specificity (Reddy et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-30-17-10-6-15(7-11-17)14-24-21-22(26-20-5-3-2-4-19(20)25-21)27-31(28,29)18-12-8-16(23)9-13-18/h2-13H,14H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUIRXRNXKMBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

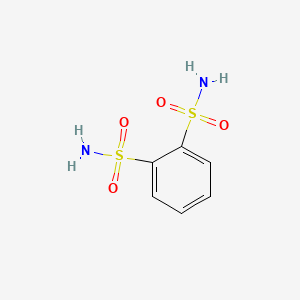
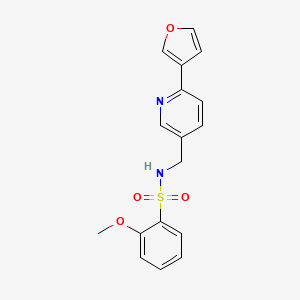
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
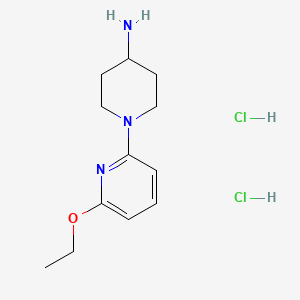
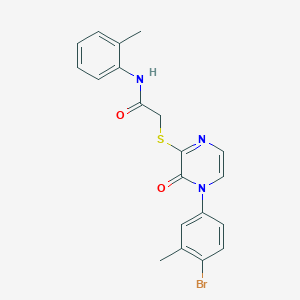
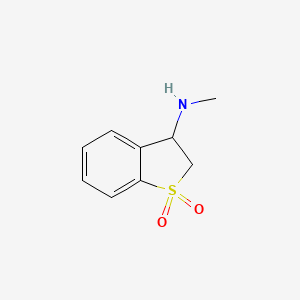
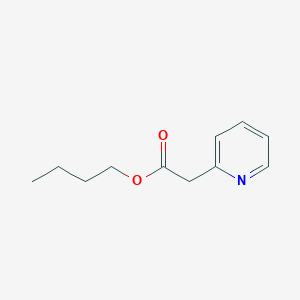
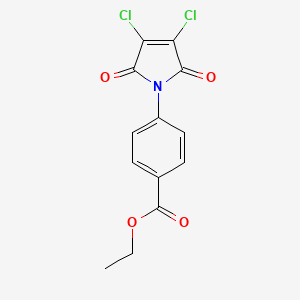
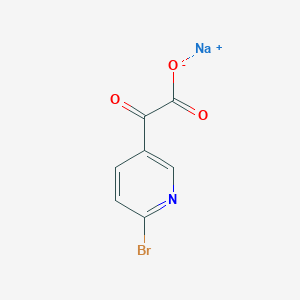
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
